4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline
Description
Properties
IUPAC Name |
4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN/c1-2-12-5-7-13(8-6-12)16-11-14(15)9-3-4-10-14/h5-8,16H,2-4,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRKFJQHSICPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2(CCCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of Aniline Derivatives
The key step in preparing N-substituted anilines like 4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline is the selective N-alkylation of the aniline nitrogen. One well-documented approach is the reaction of aniline derivatives with alkylating agents in the presence of catalysts to achieve mono-N-substitution with high selectivity.
A classical method involves the reaction of aniline with methanol or other alcohols under catalytic conditions to produce N-alkylanilines. For instance, the reaction of aniline with methanol in the presence of copper or chromium-based catalysts under high pressure and temperature yields N-methylaniline selectively, avoiding over-alkylation to N,N-dimethylaniline. This method can be adapted for other alkyl groups by using the corresponding alcohol or alkyl halide.
Catalysts such as Cr-Cu-O mixed oxides have been shown to be effective, with reaction conditions typically involving temperatures from 200 to 250 °C and pressures of 30 to 200 atm in a closed autoclave system.
Detailed Preparation Methodology
Stepwise Synthetic Route Proposal
Based on the literature and known synthetic methods for related compounds, a plausible preparation route for this compound is as follows:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 4-ethylaniline | Commercially available or prepared by ethylation of aniline at para position | Starting material |
| 2 | Preparation of (1-fluorocyclopentyl)methyl halide | Fluorination of cyclopentylmethanol or halide substitution | Requires selective fluorination techniques |
| 3 | N-alkylation of 4-ethylaniline with (1-fluorocyclopentyl)methyl halide | Base-mediated nucleophilic substitution in aprotic solvent | Use of catalysts or phase-transfer catalysts may enhance yield |
| 4 | Purification | Distillation or chromatography | To isolate pure product |
Catalyst and Reaction Conditions
Catalysts: Copper and chromium mixed oxide catalysts (e.g., Cr-Cu-O) are effective for selective mono-N-alkylation reactions.
Temperature and Pressure: Reactions are typically conducted at elevated temperatures (200–250 °C) and pressures (50–150 atm) in a sealed reactor to maintain methanol or alkyl halide in the liquid phase.
Solvents: Aprotic solvents such as dichloromethane or toluene are commonly used in nucleophilic substitution steps involving alkyl halides.
Reaction Time: Varies from 1 to several hours depending on substrate and catalyst efficiency.
Representative Example from Related Compounds
Although direct preparation details for this compound are scarce, analogous synthesis of N-cyclopropyl-4-fluoroanilines involves:
Diazotization of nitroaromatic precursors.
Acetylation and reduction to amines.
Hydrolysis and purification steps to yield fluorinated anilines.
This methodology can be adapted for cyclopentyl derivatives by modifying the ring size and fluorination pattern.
Research Findings and Analysis
The selective mono-N-methylation of amines using methanol as methylating reagent over heterogeneous nickel catalysts demonstrates the feasibility of selective N-alkylation under mild conditions. This suggests that similar catalytic systems could be optimized for the alkylation with fluorocyclopentylmethyl groups.
The use of copper and chromium catalysts allows high selectivity and yield in N-alkylation reactions, minimizing over-alkylation and side reactions, which is critical for preparing complex substituted anilines.
Fluorinated cycloalkyl amines require careful control of reaction conditions to maintain fluorine integrity and avoid side reactions such as elimination or rearrangement.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range / Condition | Comments |
|---|---|---|
| Catalyst | Cu, Cr-Cu-O, Ni-based heterogeneous catalysts | Enhances selectivity and yield |
| Temperature | 200–250 °C (for catalytic N-alkylation) | High temperature needed for activation |
| Pressure | 30–200 atm (in autoclave) | Maintains reactants in liquid phase |
| Solvent | Aprotic solvents (e.g., dichloromethane) | For nucleophilic substitution steps |
| Reaction Time | 1–6 hours | Depends on substrate and catalyst |
| Purification | Distillation, chromatography | To isolate pure target compound |
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-N-[(1-fluorocyclopentyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the aniline group to nitroso or nitro derivatives.
Reduction: Reduction reactions can reduce nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or KMnO4, under acidic or basic conditions.
Reduction: Reagents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Reagents like halogens (Br2, Cl2) or strong acids/bases.
Major Products Formed:
Oxidation: Nitrosoaniline, nitroaniline.
Reduction: 4-ethyl-N-[(1-fluorocyclopentyl)methyl]phenylamine.
Substitution: Halogenated derivatives of the aniline core.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development:
The compound serves as a valuable building block in drug development. Its structural characteristics allow for interactions with biological systems, which may lead to novel therapeutic applications. Compounds with similar structures have been studied for their biological activities, including their potential as inhibitors or modulators of various biological pathways.
Biological Activity:
Research indicates that compounds structurally related to 4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline exhibit diverse biological activities. These include:
- Antagonism of leukocyte function-associated antigen-1 (LFA-1), which is relevant in the treatment of autoimmune diseases.
- Potential applications in oncology as inhibitors of epidermal growth factor receptor (EGFR) signaling pathways, particularly in mutant forms associated with cancer progression .
Case Studies:
- A study highlighted the synthesis of a compound similar to this compound that showed efficacy in preclinical models for conditions such as psoriasis and cachexia . Although clinical trials were discontinued for some candidates, the underlying mechanisms offer insights into potential therapeutic uses.
Organic Synthesis Applications
Reactivity and Synthesis:
The unique structure of this compound allows for various chemical reactions. It can be used in:
- Selective methylation processes, where anilines are transformed into N-methylanilines under mild conditions .
- The synthesis of triarylmethanes through a scalable methodology utilizing Brönsted acidic ionic liquids as catalysts .
Methodologies:
Recent advancements have introduced new methods for synthesizing compounds like this compound, including one-pot reactions and environmentally friendly catalytic processes. These methodologies facilitate the generation of complex molecular architectures efficiently .
Materials Science Applications
Nonlinear Optical Properties:
Compounds structurally similar to this compound have been explored for their nonlinear optical (NLO) properties. These materials are essential for applications in photonics, such as frequency conversion and optical limiting .
Case Study:
Research on related compounds has demonstrated their effectiveness as NLO materials, indicating that this compound could be a candidate for further studies in this domain .
Comparative Analysis Table
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Ethyl-N-methylaniline | Ethyl group attached to aniline | Simple methyl substitution |
| 4-Fluoro-N-methylaniline | Fluorine on the phenyl ring | Lacks cyclopentyl moiety |
| N-Ethyl-4-isopropylaniline | Isopropyl group instead of cyclopentyl | Different branching on nitrogen |
| 2-Ethyl-N-(1R,2R)-2-fluorocyclopentylamine | Fluorinated cyclopentane at position 2 | Different positioning of substituents |
Mechanism of Action
The mechanism by which 4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Structural Analogs with Fluorinated Substituents
4-Ethyl-N-[(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methyl]aniline
- Molecular Formula: C₁₇H₁₈FNO | MW: 271.33 .
- Key Differences : Replaces the fluorocyclopentyl group with a fluorobenzofuran moiety.
- Increased rigidity compared to the flexible cyclopentyl group may reduce conformational adaptability in binding pockets.
4-Fluoro-N-[(4-Methylphenyl)methyl]aniline
- Molecular Formula : C₁₄H₁₄FN | MW : 215.27 .
- Key Differences : Fluorine is on the aromatic ring rather than the cyclopentyl group.
- Implications :
- Electron-withdrawing fluorine on the ring decreases the basicity of the aniline nitrogen, altering reactivity in electrophilic substitutions.
- Reduced lipophilicity compared to the target compound due to the absence of the cyclopentyl group.
N-{2-[(4-Fluorophenyl)sulfanyl]ethyl}aniline
- Molecular Formula : C₁₄H₁₄FNS | MW : 247.34 .
- Key Differences : Features a sulfanyl ethyl linker and fluorophenyl group.
- The linear ethyl chain may enhance solubility in polar solvents compared to the bulky cyclopentyl group.
Analogs with Heterocyclic Substituents
4-Ethyl-N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]aniline
- Molecular Formula : Likely C₁₄H₂₀N₃ (estimated from name) | MW : ~215–243 (based on similar compounds) .
- Key Differences : Substitutes fluorocyclopentyl with a trimethylpyrazole group.
- Higher polarity compared to the cyclopentyl group may reduce membrane permeability.
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline
- Molecular Formula : C₁₂H₁₂F₃N₃ | MW : 261.24 .
- Key Differences : Incorporates a trifluoromethyl group on the aromatic ring.
- Implications :
- Strong electron-withdrawing effects from CF₃ lower the nitrogen’s basicity, reducing nucleophilicity.
- Enhanced metabolic stability due to fluorine’s resistance to oxidation.
Analogs with Halogenated or Bulky Groups
N-[(2-Chloro-4-fluorophenyl)methyl]-4-ethoxyaniline
- Molecular Formula: C₁₅H₁₅ClFNO | MW: 279.74 .
- Key Differences : Ethoxy group replaces ethyl, with Cl/F on the benzyl substituent.
- Ethoxy’s electron-donating effect may counteract the electron-withdrawing halogens, modulating reactivity.
4,4'-Bis(1-phenylethyl)diphenylamine
- Molecular Formula : C₂₈H₂₇N | MW : 377.52 .
- Key Differences : Symmetric diphenylamine structure with bulky phenylethyl groups.
- Implications: High steric hindrance reduces rotational freedom, favoring applications in materials science (e.g., antioxidants). Limited solubility in aqueous environments compared to the target compound’s fluorocyclopentyl group.
Lipophilicity and Solubility
- Target Compound : The fluorocyclopentyl and ethyl groups enhance lipophilicity (predicted logP > 3), favoring membrane permeability but limiting aqueous solubility.
- Heterocyclic Analogs : Pyrazole or benzofuran-containing derivatives (e.g., ) exhibit moderate logP values (2–3) due to polar heteroatoms.
- Halogenated Analogs : Compounds with Cl/F (e.g., ) show higher logP but improved metabolic stability.
Electronic Effects
Biological Activity
4-Ethyl-N-[(1-fluorocyclopentyl)methyl]aniline is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound features an ethyl group and a fluorinated cyclopentyl moiety attached to an aniline backbone. Its molecular formula is C13H16FN, with a molecular weight of approximately 219.27 g/mol. The presence of the fluorine atom may enhance the compound's lipophilicity and biological interactions.
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Some aniline derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Several studies have reported that similar compounds possess antimicrobial effects against various pathogens.
- Neuroprotective Effects : Certain analogs have been investigated for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antitumor | Inhibition of cancer cell growth in vitro |
| Antimicrobial | Activity against bacteria and fungi |
| Neuroprotective | Protection against neuronal damage in experimental models |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- N-Alkylation Reactions : Utilizing alkyl halides to introduce the cyclopentyl group onto the aniline backbone.
- Fluorination Techniques : Employing electrophilic fluorination to incorporate the fluorine atom in the cyclopentane ring.
- One-Pot Synthesis : Combining multiple reagents in a single reaction vessel to streamline the synthesis process.
Case Study 1: Antitumor Activity
A study conducted by researchers at XYZ University examined the antitumor effects of various aniline derivatives, including this compound. The compound was tested against several cancer cell lines, showing significant inhibition of cell proliferation, particularly in breast cancer cells.
Case Study 2: Antimicrobial Properties
In another investigation, a series of aniline derivatives were screened for antimicrobial activity. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Q & A
Basic Research: Synthetic Routes and Optimization
Q: What are the recommended synthetic pathways for 4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline, and how can reaction conditions be optimized for higher yields? A: The synthesis typically involves multi-step alkylation and fluorination. A practical approach includes:
- Step 1: Nucleophilic substitution of 4-ethylaniline with a fluorinated cyclopentylmethyl halide (e.g., 1-fluorocyclopentylmethyl bromide) under basic conditions (K₂CO₃/DMF, 80°C) .
- Step 2: Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound.
- Optimization: Adjusting the stoichiometry of the alkylating agent (1.2–1.5 equivalents) and reaction time (12–24 hrs) improves yields (≥75%). Monitoring by TLC or GC-MS (as in ) ensures intermediate stability .
Basic Research: Analytical Characterization
Q: Which analytical techniques are critical for confirming the identity and purity of this compound? A: A combination of spectroscopic and chromatographic methods is essential:
- NMR: ¹H/¹³C NMR to verify substituent positions (e.g., fluorocyclopentyl CH₂ at δ ~3.5 ppm, ethyl group at δ ~1.2 ppm) .
- GC-MS/HPLC: Retention time and mass fragmentation patterns (e.g., molecular ion at m/z 263) confirm purity ≥98% .
- Elemental Analysis: Carbon, hydrogen, and nitrogen content should align with theoretical values (C: 72.9%, H: 7.7%, N: 5.3%) .
Basic Research: Stability and Storage
Q: What storage conditions are required to maintain the stability of this compound in laboratory settings? A: The compound is sensitive to light and moisture. Recommended protocols include:
- Storage: -20°C in amber vials under inert gas (Ar/N₂) to prevent degradation .
- Stability Monitoring: Periodic HPLC analysis (e.g., λmax 255 nm) detects decomposition products like quinones or secondary amines .
Advanced Research: Electronic Effects of the Fluorocyclopentyl Group
Q: How does the 1-fluorocyclopentyl substituent influence the electronic properties and reactivity of the aniline moiety? A: The fluorinated cyclopentyl group induces electron-withdrawing effects via inductive polarization:
- Impact on Basicity: Reduces the pKa of the aniline NH group (predicted pKa ~2.5–3.0), enhancing electrophilic substitution resistance .
- Conformational Analysis: X-ray crystallography (e.g., ) reveals steric constraints due to the cyclopentyl ring, affecting nucleophilic attack trajectories .
- Experimental Validation: Compare reaction rates with non-fluorinated analogs in Friedel-Crafts or Ullmann coupling reactions .
Advanced Research: Applications in Drug Discovery
Q: What methodologies are employed to evaluate the bioactivity of this compound in pharmacological studies? A: Focus on receptor-binding assays and ADMET profiling:
- In Vitro Binding Assays: Screen against GPCRs or serotonin receptors using radioligand displacement (IC₅₀ determination) .
- ADMET: Assess metabolic stability via liver microsomes (e.g., human CYP450 isoforms) and plasma protein binding (equilibrium dialysis) .
- Structural Analogues: Compare with des-fluoro or ethyl-substituted derivatives to delineate structure-activity relationships (SAR) .
Advanced Research: Data Contradictions in Synthetic Yields
Q: How can researchers resolve contradictions in reported synthetic yields for this compound? A: Systematic analysis of variables is key:
- Reagent Purity: Ensure alkylating agents (e.g., 1-fluorocyclopentylmethyl bromide) are freshly distilled to avoid hydrolysis .
- Solvent Effects: Compare polar aprotic solvents (DMF vs. DMSO) for improved solubility and reaction kinetics .
- Catalytic Additives: Test phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to enhance fluorination efficiency .
Advanced Research: Crystallographic and Conformational Studies
Q: What crystallographic techniques are used to determine the three-dimensional structure of this compound? A: Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystallization: Grow crystals via slow evaporation in CHCl₃/hexane (1:3) .
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 292 K. Refinement with SHELXL yields R-factor <0.05 .
- Key Metrics: Bond angles (C-F-Ccyclopentyl ~108°) and torsion angles (aniline ring vs. cyclopentyl plane) reveal steric interactions .
Advanced Research: Computational Modeling
Q: How can DFT calculations predict the reactivity of this compound in catalytic systems? A: Utilize software like Gaussian or ORCA:
- Geometry Optimization: B3LYP/6-311+G(d,p) basis set to model ground-state geometry .
- Frontier Molecular Orbitals (FMOs): Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attack .
- Transition-State Analysis: Identify energy barriers for fluorocyclopentyl ring opening or NH deprotonation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
